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Compound of Interest

Compound Name: 2-Ethyl-4-iodophenol

Cat. No.: B8620334

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Ethyl-4-iodophenol. Due to a lack of publicly available experimental spectra for this
specific compound, this document presents predicted data based on the analysis of structurally
related compounds. It also includes generalized experimental protocols for the acquisition of
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which
are standard techniques for the structural elucidation of organic molecules.

Predicted Spectroscopic Data

While direct experimental data for 2-Ethyl-4-iodophenol is not readily available in public
spectral databases, we can predict the key spectroscopic features based on the known data of
similar compounds such as 2-ethylphenol, 4-iodophenol, and other substituted phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR): The proton NMR spectrum of 2-Ethyl-4-iodophenol is expected to
show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic
hydroxyl proton. The chemical shifts () are predicted to be in the following regions, typically
recorded in deuterated chloroform (CDCIs):
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Proton Assignment Pr(?dicted Chemical Predicted Multiplicity Predicted Co.upling
Shift (ppm) Constant (J) in Hz

-OH 45-55 Singlet (broad)

Ar-H (H-6) ~6.7 Doublet ~8.5

Ar-H (H-5) ~7.4 Doublet of doublets ~8.5,~2.0

Ar-H (H-3) ~7.5 Doublet ~2.0

-CH2- ~2.6 Quartet ~7.5

-CHs ~1.2 Triplet ~7.5

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will provide information on the different
carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-OH) 150 - 155

C-2 (-CH2CHs) 130 - 135

C-3 138 - 142

C-4 (1) 80 -85

C-5 130 - 135

C-6 115-120

-CHa- 22 - 26

-CHs 13-16

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Ethyl-4-iodophenol is expected to exhibit the following characteristic absorption
bands:
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Predicted Absorption Range

Functional Group Intensity
(cm~)
O-H stretch (phenolic) 3200 - 3600 Strong, broad
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aliphatic) 2850 - 2970 Medium
C=C stretch (aromatic) 1550 - 1600 Medium to strong
C-0O stretch (phenolic) 1200 - 1260 Strong
C-I stretch 500 - 600 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

lon Predicted m/z Significance
[M]*+ 248 Molecular ion
[M-CHs]* 233 Loss of a methyl group
[M-CzHs]* 219 Loss of an ethyl group
[M-1]+ 121 Loss of an iodine atom

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like 2-

Ethyl-4-iodophenol. Instrument parameters may need to be optimized for specific samples.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e 1H NMR Acquisition:
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o Use a standard 400 MHz or 500 MHz NMR spectrometer.
o Acquire a one-pulse proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Use the same sample and spectrometer.
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-60 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly on the ATR crystal.

o Data Acquisition:
o Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

o Typically, data is collected over a range of 4000-400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent (e.g., methanol, acetonitrile).

o Data Acquisition (Electron lonization - El):
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o Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS)
for volatile compounds.

o Use a standard electron ionization energy of 70 eV.

o The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their
mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
molecular structure with key NMR correlations for 2-Ethyl-4-iodophenol.
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Diagram 1: General workflow for the spectroscopic analysis of a chemical compound.
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Diagram 2: Molecular structure and key proton NMR correlations for 2-Ethyl-4-iodophenol.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-4-iodophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8620334#spectroscopic-data-for-2-ethyl-4-
iodophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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